molecular formula C8H11NO2 B11918294 5-(Dimethylamino)-1,3-benzenediol

5-(Dimethylamino)-1,3-benzenediol

Cat. No.: B11918294
M. Wt: 153.18 g/mol
InChI Key: UPCBSLSRFRFVDL-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1,3-benzenediol: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to a benzene ring that also contains two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-1,3-benzenediol can be achieved through several methods. One common approach involves the dimethylation of 1,3-benzenediol (resorcinol) using dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Dimethylamino)-1,3-benzenediol can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the dimethylamino group can act as an activating group, facilitating reactions with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro compounds, acidic or basic catalysts.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: 5-(Dimethylamino)-1,3-benzenediol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to form stable complexes with metal ions. It is also studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including stabilizers, antioxidants, and corrosion inhibitors. It is also employed in the manufacture of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,3-benzenediol involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1,3-Benzenediol (Resorcinol): Lacks the dimethylamino group, making it less reactive in certain substitution reactions.

    4-(Dimethylamino)-1,3-benzenediol: Similar structure but with the dimethylamino group in a different position, leading to different reactivity and properties.

    5-(Dimethylamino)-2-hydroxybenzoic acid: Contains a carboxyl group instead of a second hydroxyl group, affecting its acidity and reactivity.

Uniqueness: 5-(Dimethylamino)-1,3-benzenediol is unique due to the presence of both dimethylamino and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to form stable complexes with metal ions. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(dimethylamino)benzene-1,3-diol

InChI

InChI=1S/C8H11NO2/c1-9(2)6-3-7(10)5-8(11)4-6/h3-5,10-11H,1-2H3

InChI Key

UPCBSLSRFRFVDL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)O)O

Origin of Product

United States

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